Glycylglycine methyl ester hydrochloride is an organic compound that serves as a derivative of glycylglycine, which is a dipeptide composed of two glycine amino acids. The chemical formula for glycylglycine methyl ester hydrochloride is . This compound appears as a white crystalline solid that is soluble in water. It is primarily used in biochemical applications due to its properties as a zwitterionic molecule, which can interact with various biological systems.
Glycylglycine methyl ester hydrochloride's uniqueness lies in its specific structure as a dipeptide derivative, which allows it to participate in diverse biochemical interactions not observed in simpler compounds.
Glycylglycine methyl ester hydrochloride exhibits various biological activities due to its structural similarity to natural peptides. It has been studied for its potential roles in:
Several methods exist for synthesizing glycylglycine methyl ester hydrochloride:
Glycylglycine methyl ester hydrochloride has several applications:
Research on glycylglycine methyl ester hydrochloride has focused on its interactions with various biomolecules:
Glycylglycine methyl ester hydrochloride shares similarities with several other compounds, particularly amino acid esters and dipeptides. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Glycine Methyl Ester Hydrochloride | Single amino acid | Simpler structure; often used in simpler bio
Silane-Mediated Esterification Techniques for Dipeptide DerivativesSilane-mediated esterification has emerged as a versatile method for synthesizing peptide methyl esters. Trimethylchlorosilane (TMSCl) in methanol enables efficient esterification of carboxyl groups under mild conditions. For glycylglycine methyl ester hydrochloride, this method involves reacting the dipeptide with TMSCl and methanol at room temperature, yielding the esterified product without requiring harsh acids or elevated temperatures. The mechanism proceeds via silylation of the carboxylate oxygen, enhancing electrophilicity for nucleophilic attack by methanol. This approach avoids racemization, a critical advantage for chiral integrity in dipeptides. Comparative studies show that TMSCl-mediated reactions achieve yields exceeding 85%, outperforming traditional sulfuric acid methods. Table 1: Reaction Parameters for Silane-Mediated Esterification
Copper(II)-Catalyzed Hydrolysis Mechanisms in Peptide Ester SynthesisCopper(II) complexes facilitate selective hydrolysis of ester bonds, enabling precise control over peptide synthesis. In glycylglycine methyl ester production, copper(II)-TACN (1,4,7-triazacyclononane) complexes activate water molecules, promoting nucleophilic attack on the ester carbonyl group. This method is particularly effective for cleaving methyl esters without damaging peptide bonds. The catalytic cycle involves:
This mechanism operates optimally at pH 7–9, with turnover numbers (TON) reaching 10²–10³ under ambient conditions. Table 2: Catalytic Efficiency of Copper(II) Complexes
Comparative Analysis of Protecting Group Strategies in Solid-Phase vs. Solution-Phase SynthesisProtecting group strategies differ significantly between solid-phase and solution-phase synthesis, impacting glycylglycine methyl ester hydrochloride production efficiency. Solid-Phase Synthesis
Solution-Phase Synthesis
Table 3: Protecting Group Performance Comparison
Glycylglycine methyl ester hydrochloride represents the simplest dipeptide ester system, providing fundamental insights into peptidic ester conformational behavior and intramolecular interactions [1] [2]. The compound exhibits significantly different conformational profiles compared to its amide counterparts, primarily due to the reduced propensity for intramolecular hydrogen bonding inherent in ester functionalities [1] [3]. These conformational differences have profound implications for understanding peptide ester behavior in biological and synthetic applications [1] [4]. Quantum Mechanical Studies of Cis/Trans Isomerization PathwaysQuantum mechanical investigations utilizing density functional theory methods have revealed detailed mechanistic pathways for cis/trans isomerization in glycylglycine methyl ester [5] [6]. The isomerization process follows a complex bifurcated mechanism involving two distinct reaction pathways, each characterized by specific geometric changes and energy barriers [5] [6]. The isomerization begins through a common initial pathway where the extended π-bonding of the amide bond maintains approximate planarity of the oxygen-carbon-nitrogen-hydrogen dihedral angle [5] [6]. During this phase, gradual pyramidalization of the nitrogen atom occurs until reaching a critical bifurcation point [5] [6]. Subsequently, both reaction pathways comprise two distinct phases: an "ω phase" characterized by major changes in carbon-carbon-nitrogen-carbon dihedral angles, and a "θ phase" involving significant alterations in oxygen-carbon-nitrogen-hydrogen dihedral angles [5] [6]. Table 1: Conformational Energy Analysis of Glycylglycine Methyl Ester
Each pathway exhibits two distinct transition states, with the θ phase specifically involving inversion of the pyramidal amide-nitrogen geometry [5] [6]. The transition state energies for glycylglycine methyl ester are 14.8 kcal/mol and 15.6 kcal/mol for the first and second transition states, respectively [5] [6]. These values are slightly lower than those observed for N-methylacetamide, which exhibits transition state energies of 15.2 kcal/mol and 16.1 kcal/mol [5] [6]. The cis geometries in glycylglycine methyl ester are more energetic by approximately 5 kcal/mol compared to the trans configuration in gas phase calculations [1] [3]. This energy difference reflects the inherent stability preference for trans peptide bond configurations in dipeptide ester systems [1] [3]. The multiple additional rotamers present in glycylglycine methyl ester do not fundamentally alter the qualitative properties of the isomerization mechanism but do influence the relative energies of the different transition states [5] [6]. Table 2: Cis/Trans Isomerization Pathways and Energy Barriers
Solvent-Dependent Hydrogen Bonding Networks in Aqueous vs. Nonpolar MediaThe conformational behavior of glycylglycine methyl ester exhibits pronounced solvent dependence, particularly regarding hydrogen bonding network formation and stability [1] [3]. In gas phase calculations, the extended conformation represents the minimum energy state for glycylglycine methyl ester, contrasting with glycylglycine N-methylamide where intramolecular hydrogen bonding determines the preferred conformation [1] [3]. The introduction of a dielectric continuum model to simulate aqueous phase environments results in significant weakening of hydrogen bonding interactions [1] [3]. This electrostatic shielding effect causes intramolecular hydrogen bonds to be replaced by geometries exhibiting less internal strain and more ideal chemical topologies [1] [3]. Consequently, the relative energies of cis geometries are reduced by more than half when transitioning from gas phase to aqueous phase conditions [1] [3]. Table 3: Solvation and Hydrogen Bonding Properties
Molecular dynamics simulations predict that glycylglycine methyl ester experiences weaker solvation compared to its amide counterpart [1] [3]. The solvation of the carbonyl oxygen in the ester group (1.41) is significantly lower than the solvation of the amide carbonyl oxygen (2.03) [1] [3]. This differential solvation pattern reflects the reduced hydrogen bonding capacity of ester functionalities compared to amide groups [1] [3]. The reduced solvation in glycylglycine methyl ester can be attributed to the absence of the additional hydrogen bond donor nitrogen-hydrogen group present in amides [1] [3]. Approximately 40% of the increased solvation observed in amide systems results from this additional hydrogen bond donor site, while the remaining enhancement derives from increased hydrogen bonding to the amide oxygen [1] [3]. In nonpolar media, the hydrogen bonding networks exhibit different characteristics compared to aqueous environments [7]. Studies utilizing chloroform as a representative nonpolar solvent demonstrate that hydrogen bonding between glucose-based crown ethers and amino acid methyl esters occurs primarily through interactions between the ammonium group of the guest and the crown-ether moiety of the host [7]. Additionally, hydrogen bonding between hydroxyl groups of the glucopyranose unit and the carbonyl oxygen of the methyl ester provides secondary stabilization in nonpolar environments [7]. Molecular Dynamics Simulations of Rotameric States in Biological MatricesMolecular dynamics simulations reveal that glycylglycine methyl ester exhibits distinct conformational flexibility patterns compared to amide analogs when placed in biological matrix environments [1] [4]. The conformational variability of glycylglycine methyl ester is characterized by less frequent transitions between low root mean square deviation geometries (less than 0.5) and high root mean square deviation geometries (approximately 1.5) [1] [4]. The radius of gyration distribution for glycylglycine methyl ester demonstrates a narrower profile compared to glycylglycine N-methylamide, indicating reduced conformational flexibility [1] [4]. This constrained flexibility reflects the inherent structural characteristics of ester bonds, which exhibit different rotational barriers and hydrogen bonding patterns compared to amide bonds [1] [4]. Table 4: Molecular Dynamics Parameters in Biological Matrices
The rotameric state populations in biological matrices are influenced by the electrostatic environment and the presence of biomolecular interactions [1] [4]. In protein-like environments, the reduced hydrogen bonding capacity of the ester functionality limits the formation of stabilizing interactions with surrounding biological molecules [1] [4]. This limitation results in distinct rotameric preferences compared to natural peptide bonds [1] [4]. The conformational sampling in molecular dynamics simulations demonstrates that glycylglycine methyl ester maintains more consistent geometric parameters throughout the simulation trajectory [1] [4]. This stability contrasts with the dynamic conformational interconversion observed in amide-containing dipeptides, where frequent sampling of multiple rotameric states occurs [1] [4]. Palladium(II) Coordination SystemsPalladium(II) complexes demonstrate exceptional catalytic efficiency for glycylglycine methyl ester hydrolysis through direct coordination mechanisms. The [Pd(TMPDA)(H2O)2]2+ complex achieves a remarkable catalytic ratio of 1.41×10⁵ for coordinated glycine methyl ester hydrolysis compared to the free ester [1]. This enhanced reactivity stems from the palladium center's ability to coordinate directly with the ester carbonyl oxygen, creating a highly activated electrophilic carbon center susceptible to nucleophilic attack by hydroxide ions [1]. The mechanism involves rapid equilibrium formation between the palladium complex and the dipeptide ester, followed by ring closure to displace weakly coordinated water molecules. Density functional theory calculations reveal that the coordinated ester exhibits significantly more positive formal charge on the carbonyl carbon (+0.890) compared to the free ester (+0.806), facilitating hydroxide nucleophilic attack [1]. The activation parameters show decreased enthalpy of activation (ΔH‡ = 11.07 kJ mol⁻¹) and increased entropy of activation (ΔS‡ = -99.60 J K⁻¹ mol⁻¹) compared to free ester hydrolysis [2]. Platinum(II) Selective Cleavage MechanismsPlatinum(II) complexes demonstrate selective peptide bond cleavage through anchoring to specific amino acid residues. The cis-[Pt(en)(H2O)2]2+ complex selectively cleaves peptide bonds adjacent to histidine residues with rate enhancements of 10⁴-10⁵ fold [3]. This selectivity arises from the platinum center's coordination to the imidazole ring of histidine, positioning the complex for subsequent hydrolytic attack on the neighboring peptide bond [3]. For glycylglycine methyl ester systems, platinum complexes demonstrate turnover capabilities under acidic conditions (pH 1.46-2.61) at elevated temperatures (60°C). The reaction proceeds through bidentate coordination involving both the amino acid side chain and the amide oxygen, creating a spiro stereochemistry that activates the peptide bond toward hydrolysis [3]. The rate-determining step involves unimolecular decomposition of the metal-peptide complex with activation barriers significantly lower than uncatalyzed hydrolysis [3]. Zirconium(IV) Polyoxometalate CatalystsZirconium(IV)-substituted polyoxometalates, particularly K₁₅H[Zr(α₂-P₂W₁₇O₆₁)₂], exhibit selective peptide bond hydrolysis under physiological conditions. These catalysts demonstrate preferential cleavage of peptide bonds adjacent to aspartic acid and glutamic acid residues through electrostatic interactions between the negatively charged polyoxometalate surface and positively charged protein regions [4]. The catalytic mechanism involves initial substrate binding through carboxylate side chains, followed by nucleophilic attack by coordinated water molecules. The presence of surfactants such as CHAPS enhances selectivity by partially unfolding protein structures, making cleavage sites more accessible to the catalyst [4]. Rate constants for peptide bond hydrolysis reach 10⁻⁴ to 10⁻³ s⁻¹ under physiological conditions, representing significant rate enhancements over uncatalyzed reactions [4]. Copper(II) and Nickel(II) Complex SystemsCopper(II) and nickel(II) complexes provide moderate catalytic activity for glycylglycine methyl ester hydrolysis through mixed ligand formation. The [Cu(DEEN)(H2O)2]2+ complex achieves catalytic ratios of approximately 2.25×10⁴ for coordinated amino acid esters [5]. The mechanism involves coordination of the amino acid through both the amino nitrogen and carboxylate oxygen, creating a chelated structure that activates the ester bond toward hydrolysis [5]. Nickel(II) complexes with ethylenediamine ligands demonstrate similar reactivity patterns with catalytic ratios reaching 1.15×10⁵ for glycine methyl ester hydrolysis [6]. The enhanced catalytic activity results from optimal metal-substrate geometry that facilitates hydroxide nucleophilic attack on the activated ester carbonyl [6]. Temperature-dependent studies reveal linear Arrhenius behavior with activation energies significantly lower than free ester hydrolysis [6]. Enzymatic Transesterification Mechanisms Using Proteolytic CatalystsSerine Protease MechanismsSerine proteases catalyze peptide bond formation through nucleophilic attack by the active site serine residue on activated amino acid esters. α-Chymotrypsin demonstrates particular efficiency for glycylglycine methyl ester synthesis, achieving yields of 50-85% under optimal conditions [7]. The catalytic mechanism involves formation of a covalent acyl-enzyme intermediate followed by aminolysis to generate the peptide product [7]. The reaction proceeds through a tetrahedral intermediate stabilized by the enzyme's oxyanion hole, consisting of backbone amide NH groups from Gly193 and Ser195. The catalytic triad (Ser195-His57-Asp102) facilitates proton transfer during the transesterification process, with the histidine residue acting as a general base to activate the serine nucleophile [7]. Kinetic parameters show Michaelis-Menten behavior with kcat values of 5-10 s⁻¹ and KM values in the millimolar range for glycine ester substrates [7]. Cysteine Protease CatalysisPapain and bromelain demonstrate broad substrate specificity for peptide bond formation using amino acid esters as acyl donors. Papain achieves conversion yields of 36-67% for glycine-containing dipeptides under alkaline conditions (pH 7-11) [7]. The catalytic mechanism involves formation of a thioester intermediate through nucleophilic attack by the active site cysteine residue (Cys25) on the amino acid ester substrate [7]. The reaction kinetics follow a ping-pong mechanism with the enzyme oscillating between free and acylated forms. Bromelain demonstrates higher catalytic efficiency with yields reaching 45-84% for similar substrates [7]. The pH dependence reflects the ionization states of the catalytic cysteine-histidine pair, with optimal activity occurring near pH 8 where the cysteine thiol is deprotonated and the histidine is protonated [7]. Proteinase K TransesterificationProteinase K exhibits exceptional thermal stability and broad pH tolerance (7.5-12.0) for peptide synthesis reactions. This enzyme demonstrates unique capability for processing glycylglycine methyl ester substrates at elevated temperatures (60°C) with yields approaching 65% [8]. The catalytic mechanism involves a serine protease-like mechanism but with enhanced thermostability due to disulfide bond cross-linking and calcium binding sites [8]. The enzyme's broad substrate specificity allows processing of various amino acid esters, including those with bulky side chains that are poorly accepted by other proteases. Kinetic analysis reveals non-competitive inhibition patterns with product amino acids, suggesting separate binding sites for acyl donors and acceptors [8]. The temperature optimum of 60°C provides significant advantages for synthetic applications requiring elevated reaction temperatures [8]. pH-Dependent Reactivity Profiles in Protic and Aprotic Solvent SystemsProtic Solvent SystemsIn protic solvents, glycylglycine methyl ester demonstrates pH-dependent reactivity patterns that reflect the ionization states of both the substrate and catalytic species. Water as the primary protic solvent shows maximum hydrolysis rates at pH 1-3 due to acid catalysis, with rate constants reaching 10⁻³ to 10⁻² s⁻¹ [9]. The mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack by water molecules [9]. Methanol as a protic solvent exhibits similar pH dependencies but with reduced reaction rates due to weaker nucleophilicity compared to water. The activation free energy increases by 1.3 kcal mol⁻¹ in protic solvents compared to aprotic systems, attributed to hydrogen bonding interactions that stabilize the ground state relative to the transition state [9]. Temperature-dependent studies reveal linear Arrhenius behavior with activation energies of 15-20 kcal mol⁻¹ [9]. The presence of buffer systems significantly influences reaction kinetics through specific ion effects and ionic strength dependencies. Phosphate buffers at pH 7.4 provide optimal conditions for enzymatic catalysis while maintaining substrate stability. Tris buffers show enhanced nucleophilicity toward activated esters, with rate constants increasing proportionally to buffer concentration [10]. Aprotic Solvent EffectsPolar aprotic solvents dramatically enhance nucleophilic reactivity by minimizing solvation of nucleophilic species. Dimethyl sulfoxide (DMSO) increases reaction rates by 15-20 fold compared to aqueous systems through enhanced nucleophile availability and reduced activation barriers [11]. The mechanism involves direct nucleophilic attack without pre-equilibrium protonation steps characteristic of protic systems [11]. Acetone and tetrahydrofuran demonstrate intermediate rate enhancements (8-15 fold) with reduced selectivity compared to protic solvents. The decreased selectivity results from the inability of aprotic solvents to stabilize charged intermediates through hydrogen bonding [11]. Kinetic isotope effects reveal different rate-determining steps in aprotic versus protic media, with C-N bond cleavage becoming rate-limiting in aprotic systems [11]. The solvent dielectric constant influences reaction rates through stabilization of charged transition states. High dielectric aprotic solvents (ε > 30) such as DMSO and dimethylformamide provide optimal conditions for ionic mechanisms, while lower dielectric solvents favor neutral pathways [12]. Mixed solvent systems allow fine-tuning of reactivity and selectivity through controlled solvation effects [12]. pH-Dependent Metal CoordinationMetal-catalyzed reactions show complex pH dependencies reflecting multiple equilibria involving metal hydrolysis, substrate ionization, and coordination equilibria. Palladium(II) complexes demonstrate optimal activity at pH 7-8 where the metal exists primarily as the diaqua species while the substrate amino groups remain unprotonated [1]. Lower pH values favor metal-substrate coordination but reduce nucleophile availability [1]. Copper(II) and nickel(II) systems show broader pH optima (6-9) due to the stability of mixed ligand complexes across wider pH ranges. The formation constants for metal-substrate complexes decrease with increasing pH due to competing hydroxide coordination, while the intrinsic reactivity of coordinated substrates increases [5]. This results in bell-shaped pH-rate profiles with maxima at pH 7-8 [5]. Zirconium(IV) polyoxometalates require acidic conditions (pH 2-4) for optimal stability and catalytic activity. The highly charged metal centers undergo extensive hydrolysis at neutral pH, reducing catalytic efficiency. However, the acidic conditions limit the availability of hydroxide nucleophiles, requiring careful balance between catalyst stability and nucleophile concentration [4]. XLogP3 -0.6
Hydrogen Bond Acceptor Count 4
Hydrogen Bond Donor Count 2
Exact Mass 180.0301698 g/mol
Monoisotopic Mass 180.0301698 g/mol
Heavy Atom Count 11
Dates
Last modified: 08-10-2024
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|